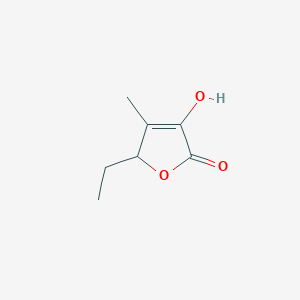

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFQZPBIRYFPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=C(C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052441 | |

| Record name | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, yellow liquid with a maple, butterscotch odour | |

| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water | |

| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.134-1.144 | |

| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

698-10-2 | |

| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abhexon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J007136N0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

21 °C | |

| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Sweet Essence of Fruit: A Technical Guide to 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, a heterocyclic organic compound, is a potent aroma constituent found in a diverse array of natural products. Also known by trivial names such as maple furanone, abhexone, and ethyl fenugreek lactone, its chemical structure (C₇H₁₀O₃) features a furanone ring core with ethyl, hydroxyl, and methyl substituents.[1][2] This molecule is highly regarded in the flavor and fragrance industry for its characteristic sweet, caramel-like, and fruity aroma.[1][3] Beyond its sensory appeal, emerging research indicates that 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one possesses bioactive properties, including antioxidant and antimicrobial activities, sparking interest in its potential applications in food preservation and pharmaceuticals.[1] This guide provides a comprehensive technical overview of its natural occurrence in fruits, the analytical methodologies for its detection, its biosynthetic origins, and its broader significance.

Natural Occurrence in Fruits

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is a naturally occurring volatile compound that contributes significantly to the aroma profile of several fruits. Its presence has been confirmed in strawberries and tomatoes, where it imparts characteristic sweet and caramel notes.[1] While quantitative data for this specific compound in a wide range of fruits is still an area of active research, its structural analogs, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), are well-documented and often found in high concentrations in these matrices. For instance, Furaneol® concentrations in strawberries can range from 1,663 to 4,852 µg/kg, and in tomatoes, from 95 to 173 µg/kg, highlighting the importance of this class of compounds to fruit aroma.[4][5]

The table below summarizes the documented and probable occurrences of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one and its close structural analogs in various fruits.

| Fruit | Compound Reported | Typical Concentration Range (for analogs) | Sensory Contribution |

| Strawberry | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | High (up to 55 mg/kg for HDMF)[6] | Caramel, Sweet, Fruity |

| Tomato | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, 4-hydroxy-2,5-dimethyl-3(2H)-furanone | 95 - 173 µg/kg (for HDMF)[4][5] | Sweet, Cooked |

| Pineapple | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | 1.6 - 27.3 ppm (for HDMF)[5] | Caramel, "Burnt-pineapple" |

| Raspberry | Furanones (general) | Not specified | Sweet, Fruity |

| Grape | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one (in stems) | Not specified | Sweet, Maple |

Biosynthesis of Furanones in Fruits

The formation of furanones in plants is a complex process that is not yet fully elucidated for all compounds in this class. For the key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a significant breakthrough was the identification of the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously known as quinone oxidoreductase (FaQR).[6] This ripening-induced enzyme catalyzes the final step in the biosynthetic pathway: the reduction of the highly reactive precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to yield HDMF.[6][7] The expression of the gene encoding this enzyme increases continuously as the strawberry fruit ripens, correlating with the accumulation of furanones.[7]

Studies on strawberry biosynthesis have identified D-fructose 6-phosphate as a likely precursor to furanones.[8][9] When strawberry fruit was grown in vitro with this sugar phosphate in the incubation medium, a significant increase of 125% in furanone content was observed.[9] While the specific pathway for the 5-ethyl analog is less clear, it is hypothesized to arise from precursors containing a six-carbon backbone, potentially derived from amino acids like threonine or from sugar degradation pathways.[10][11]

Sources

- 1. Buy 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | 698-10-2 [smolecule.com]

- 2. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]

- 3. maple furanone, 698-10-2 [thegoodscentscompany.com]

- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Abhexone chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Abhexone

Introduction

Abhexone, systematically known as 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, is a notable heterocyclic organic compound belonging to the butenolide class.[1] It is a significant contributor to the sensory profile of various natural products, including lovage and roasted coffee, and has been identified in fruits such as blackberries.[1][2] Characterized by its pleasant sweet, maple, and caramel aroma, Abhexone is widely utilized as a flavoring agent in the food industry and a perfuming agent in cosmetics.[2] This guide, designed for researchers and drug development professionals, provides a detailed exploration of Abhexone's chemical properties and a comprehensive overview of the analytical methodologies required for its unambiguous structure elucidation. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols grounded in authoritative spectroscopic principles.

Physicochemical Properties of Abhexone

The intrinsic properties of a molecule are foundational to understanding its behavior, from its sensory characteristics to its potential biological activity. Abhexone is a relatively small molecule that exists as a white to yellow solid or liquid at room temperature, a characteristic dependent on its purity.[2][3] Its hygroscopic nature necessitates storage in a dry environment to prevent degradation.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one | PubChem[3] |

| Synonyms | Abhexone, Emoxyfurone, Maple Furanone | ChemicalBook[2] |

| CAS Number | 698-10-2 | NIST WebBook[4] |

| Molecular Formula | C₇H₁₀O₃ | ChemicalBook[2] |

| Molecular Weight | 142.15 g/mol | PubChem[3] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | ChemicalBook[2] |

| Odor Profile | Sweet, fruity, caramellic, maple, fenugreek, nutty | ChemicalBook[2] |

| Melting Point | 31-35 °C | ChemicalBook[2] |

| Boiling Point | 83-86 °C at 0.5 mm Hg | ChemicalBook[2] |

| Solubility | Soluble in water; Slightly soluble in Chloroform, Methanol | PubChem[3], ChemicalBook[2] |

| pKa (Predicted) | 9.28 ± 0.40 | ChemicalBook[2] |

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive identification of a chemical entity like Abhexone relies not on a single technique but on the synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The logical workflow involves determining the molecular mass and formula, identifying functional groups, and finally, mapping the precise arrangement of atoms and their connectivity.

Logical Workflow for Structure Elucidation

The following diagram illustrates the integrated workflow for the structural determination of Abhexone, a process that ensures accuracy and trustworthiness through the cross-validation of data from different analytical platforms.

Caption: Integrated workflow for Abhexone structure elucidation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Expertise & Experience: Mass spectrometry is the first-line technique, chosen for its unparalleled sensitivity and its ability to provide the exact molecular weight and, through high-resolution analysis, the molecular formula. For a furanone structure, electron ionization (EI) is particularly informative as it induces predictable fragmentation patterns that serve as a structural fingerprint.

A study on the fragmentation of related 4-hydroxy-3(2H)-furanones provides a strong basis for predicting Abhexone's behavior.[5] The primary fragmentation pathways involve the cleavage of the furanone ring, leading to characteristic daughter ions. The molecular ion peak (M⁺) would be observed at m/z 142, confirming the molecular weight.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve 1 mg of the purified Abhexone sample in 1 mL of a volatile solvent such as dichloromethane or methanol.

-

GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature gradient starting at 50°C and ramping to 250°C to ensure separation from any impurities.

-

MS Analysis: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Acquire spectra over a mass range of m/z 40-200.

-

Data Analysis: Identify the peak corresponding to the molecular ion (m/z 142). Analyze the fragmentation pattern, looking for characteristic losses, such as the loss of the ethyl group (-29 Da) or cleavage of the lactone ring, which validates the core structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity

Expertise & Experience: While MS provides the formula, NMR spectroscopy maps the molecular skeleton. A suite of NMR experiments is required for a complete and self-validating assignment. ¹H NMR reveals the number and environment of protons, ¹³C NMR identifies the carbon backbone, and 2D NMR experiments (COSY, HSQC, HMBC) are crucial for establishing the connectivity between atoms. The choice to run a full suite of 2D experiments is a self-validating step; the correlations observed in one experiment must be consistent with all others, eliminating ambiguity.

Predicted ¹H and ¹³C NMR Data for Abhexone (in CDCl₃)

| Atom Type | Predicted ¹H Shift (δ, ppm), Multiplicity, Integration | Predicted ¹³C Shift (δ, ppm) |

| -CH₃ (on ring) | ~1.8 (s, 3H) | ~10 |

| -CH₂-CH₃ (ethyl) | ~1.7 (m, 2H) | ~25 |

| -CH₂-CH₃ (ethyl) | ~1.0 (t, 3H) | ~8 |

| -CH- (on ring) | ~4.4 (m, 1H) | ~85 |

| C=C-OH | ~6.0 (s, 1H, exchangeable) | ~130 (C-CH₃) |

| C=O (lactone) | - | ~175 |

| C-OH | - | ~160 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of Abhexone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak.

-

¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. This is a critical cross-validation step for the carbon assignments.

-

2D NMR Acquisition:

-

COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton couplings, specifically within the ethyl group (-CH₂-CH₃).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to connect the ethyl group to the C5 position of the furanone ring and the methyl group to the C4 position.

-

-

Data Interpretation: Integrate all spectra. For example, an HMBC correlation from the protons of the ethyl CH₂ group to the C5 carbon and the C=O carbon would definitively place the ethyl group at the C5 position.

Synthesis Pathway

Expertise & Experience: Understanding the synthesis of a compound provides additional validation of its structure. A common route to Abhexone involves the condensation of an alkyl 2-oxobutanoate with propionaldehyde, followed by cyclization.[2] This choice of precursors is logical as it directly provides the necessary carbon backbone for the target molecule.

Caption: Synthetic pathway for Abhexone.

Biological and Commercial Significance

Abhexone's primary application is in the food and fragrance industries, where it is valued for its complex and pleasant aroma profile.[2][7] Its presence in certain foods, like blackberries, has led to suggestions that it could serve as a potential biomarker for consumption.[1] While extensive pharmacological data for Abhexone itself is limited, related natural product classes, such as flavonoids and other phenolic compounds, are known to possess a wide range of biological activities, including antioxidant and anticancer properties.[8][9][10] This suggests that the furanone scaffold could be a valuable starting point for medicinal chemistry explorations.

Conclusion

Abhexone is a chemically significant furanone derivative with important applications in the flavor and fragrance sector. Its structure, while seemingly simple, requires a rigorous and multi-faceted analytical approach for unambiguous elucidation. The integration of mass spectrometry for molecular formula determination with a comprehensive suite of 1D and 2D NMR experiments for skeletal mapping provides a self-validating workflow that ensures the highest degree of scientific integrity. The protocols and logical frameworks detailed in this guide represent a best-practice approach for the characterization of Abhexone and similar natural products, providing a solid foundation for further research and development.

References

-

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. (n.d.). PubChem. Retrieved from [Link]

-

(±)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. (2010, April 8). FooDB. Retrieved from [Link]

-

5-ethyl-3-hydroxy-4-methyl-2(5H)-Furanone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Abhexon. (n.d.). PubChem. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

-

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. (2012, September 11). Human Metabolome Database. Retrieved from [Link]

-

abhexone. (n.d.). Flavornet. Retrieved from [Link]

-

(S)-maple furanone. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Tine, Y., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds. Retrieved from [Link]

-

Bar-Joseph, V., et al. (2019). Structure Annotation of All Mass Spectra in Untargeted Metabolomics. Analytical Chemistry. Retrieved from [Link]

-

Cyclohexanone. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2023). MDPI. Retrieved from [Link]

-

Biological Activities of Natural Products II. (2022). PMC - NIH. Retrieved from [Link]

-

maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). (n.d.). The Good Scents Company. Retrieved from [Link]

-

Furaneol. (n.d.). PubChem. Retrieved from [Link]

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4463–4467. Retrieved from [Link]

Sources

- 1. Showing Compound (±)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (FDB011615) - FooDB [foodb.ca]

- 2. 3-Hydroxy-4-methyl-5-ethyl-2(5H)furanone | 698-10-2 [chemicalbook.com]

- 3. GlyTouCan:G23138CM | C7H10O3 | CID 61199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]

- 5. imreblank.ch [imreblank.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. maple furanone, 698-10-2 [thegoodscentscompany.com]

- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activities of Natural Products II - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Allure of Maple Furanone: A Technical Guide to its Discovery, Analysis, and Formation in Food Science

Preamble: The Dichotomy of a Flavor Principle

In the vast and intricate world of flavor chemistry, few molecules present as fascinating a dichotomy as 3-hydroxy-4,5-dimethyl-2(5H)-furanone, a compound affectionately known in the industry as maple furanone, or more formally, sotolon. At lower concentrations, it imparts the comforting, sweet, and rich aroma of maple syrup, caramel, and burnt sugar, evoking a sense of warmth and nostalgia.[1][2] Yet, in higher concentrations, this same molecule reveals a strikingly different character, one of fenugreek, curry, and lovage, a testament to its potent and multifaceted nature.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of maple furanone, from its serendipitous discovery to the intricate pathways of its formation and the precise methodologies for its analysis. We will delve into the causality behind experimental choices and present self-validating protocols, offering a field-proven perspective on this pivotal flavor compound.

I. A Historical Perspective: Unraveling the Essence of Sweet and Savory

The journey to understanding maple furanone began not with the sweet scent of maple, but with the savory notes of fenugreek. In 1975, this potent lactone was first isolated from fenugreek seeds (Trigonella foenum-graecum), a plant long valued for its distinctive aroma and culinary applications.[1] The compound was later christened "sotolon" in 1980 by Japanese scientists who identified it as a key flavor component in raw cane sugar.[1] The name is a portmanteau of the Japanese word "soto" (粗糖), meaning raw sugar, and the "-olon" suffix, indicative of its enol lactone structure.[1] This discovery was a landmark in food science, as it provided a molecular basis for the characteristic aroma of a widely consumed commodity.

Further research revealed the ubiquitous nature of sotolon, identifying its presence in an array of food products, including aged rum, sake, white wine, and even in the dried fruiting bodies of the Lactarius helvus mushroom.[1][2] Its influence extends beyond the culinary world; sotolon is the molecule responsible for the characteristic odor in the urine of individuals with the genetic disorder maple syrup urine disease.[1][2] Perhaps most curiously, it was identified as the source of a mysterious maple syrup-like aroma that intermittently wafted over Manhattan for several years, eventually traced back to a New Jersey facility processing fenugreek.[1]

II. Physicochemical Properties and Sensory Profile

Sotolon is a chiral molecule, and its enantiomers can exhibit different sensory properties.[3] Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | [1] |

| Other Names | Sotolone, Caramel furanone, Sugar lactone, Fenugreek lactone | [2] |

| CAS Number | 28664-35-9 | [1] |

| Molecular Formula | C6H8O3 | [2] |

| Molar Mass | 128.127 g·mol−1 | [1] |

| Melting Point | 26 to 29 °C (79 to 84 °F) | [1] |

| Boiling Point | 184 °C (363 °F) | [2] |

| Odor Threshold | Extremely low, with reported values in the parts per billion (ppb) range. | [4] |

The sensory perception of sotolon is highly dependent on its concentration. This concentration-dependent character is a critical consideration in food formulation and quality control.

-

Low Concentrations: At levels below its recognition threshold, sotolon acts as a flavor enhancer, contributing to the overall richness and sweetness of a product. As the concentration increases to the low parts-per-billion range, it imparts distinct notes of maple syrup, caramel, and burnt sugar.[1][2]

-

High Concentrations: At higher concentrations, the aroma profile shifts dramatically to that of fenugreek, curry, and lovage.[1][2] This can be desirable in certain savory applications but is considered an off-flavor in others, such as in prematurely aged white wines.[5]

III. Occurrence in Food and Beverages

Maple furanone is a naturally occurring compound found in a diverse range of food products. Its presence can be a result of natural metabolic processes in plants or formation during processing and aging.

| Food/Beverage | Typical Concentration Range | Significance |

| Fenugreek Seeds | High | Key aroma component.[1] |

| Maple Syrup | Variable | Contributes to the characteristic flavor.[6] |

| Aged Rum, Sake, and White Wine | Variable | Develops during aging, contributing to the bouquet.[1][2] |

| Molasses and Raw Cane Sugar | Present | A significant contributor to the characteristic aroma.[1] |

| Lovage | High | A major flavor component.[2] |

| Roasted Tobacco | Present | Contributes to the aromatic profile.[1] |

| Walnuts | ~10 µg/kg | A key compound in the aroma of fresh walnuts. |

IV. Analytical Methodologies: Quantification of a Potent Flavorant

The accurate quantification of sotolon in complex food matrices is essential for both quality control and research purposes. Due to its high potency and often low concentrations, sensitive and selective analytical methods are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Experimental Protocol: Quantification of Sotolon in Wine using SPE-GC-MS

This protocol is adapted from established methods for the analysis of sotolon in wine and provides a robust and reliable approach.[1][2] The choice of Solid-Phase Extraction (SPE) is critical for isolating sotolon from the complex wine matrix, which contains numerous interfering compounds. The use of a polymeric sorbent like LiChrolut EN is effective for retaining the moderately polar sotolon. GC-MS in Selected Ion Monitoring (SIM) mode provides the necessary selectivity and sensitivity for quantification at trace levels.

1. Materials and Reagents:

-

Sotolon analytical standard (≥98% purity)

-

Methanol, Dichloromethane, Pentane (GC grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut EN, 800 mg)

-

50 mL wine sample

-

Internal standard (e.g., deuterated sotolon, if available)

-

Nitrogen gas for evaporation

-

GC vials with inserts

2. Standard Preparation:

-

Stock Solution (1000 mg/L): Accurately weigh 10 mg of sotolon standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standards (0.5 - 400 µg/L): Prepare a series of working standards by serial dilution of the stock solution in a model wine solution (e.g., 12% ethanol in water, pH 3.5) to create a calibration curve. This matrix matching is crucial to compensate for any matrix effects during analysis.

3. Sample Preparation (Solid-Phase Extraction):

-

Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of dichloromethane, followed by 6 mL of methanol, and finally 6 mL of ultrapure water. This ensures the sorbent is activated and equilibrated for optimal retention.

-

Sample Loading: Spike 50 mL of the wine sample with the internal standard (if used) and load it onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 2-3 mL/min).

-

Washing (Interference Removal): Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove non-polar interferences.

-

Elution: Elute the retained sotolon with 6 mL of dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen. The concentration step is vital for achieving the required sensitivity.

4. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good peak shape and separation.

-

Injector: Splitless mode at 250 °C.

-

Oven Program: 70 °C (3 min), then ramp at 5 °C/min to 100 °C (1 min), then ramp at 120 °C/min to 246 °C (3 min). This program should be optimized based on the specific instrument and column.

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM).

-

Quantification Ion for Sotolon: m/z 83.

-

Qualifier Ions: m/z 128 (molecular ion) and 97. The use of qualifier ions confirms the identity of the compound.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of sotolon to the internal standard (or just the peak area of sotolon if no internal standard is used) against the concentration of the working standards.

-

Quantify the concentration of sotolon in the sample by interpolating its peak area (or peak area ratio) from the calibration curve.

Visualizing the Analytical Workflow

Caption: A typical workflow for the quantification of sotolon in a liquid matrix.

V. Formation Pathways: The Chemistry of Flavor Genesis

The formation of sotolon in food is a complex process influenced by precursors, temperature, pH, and the presence of other reactants. Understanding these pathways is crucial for controlling its formation, either to promote its desirable characteristics or to prevent the development of off-flavors.

Key Precursors and Reactions

Several key precursors and reaction pathways have been identified for the formation of sotolon:

-

From α-Ketobutyric Acid and Acetaldehyde: This is a well-established pathway, particularly in fermented beverages like wine and sake. An aldol condensation between α-ketobutyric acid (derived from the amino acid threonine) and acetaldehyde, followed by lactonization, yields sotolon.[5]

-

From Ascorbic Acid and Ethanol: In citrus soft drinks, sotolon formation has been linked to the interaction between ascorbic acid (Vitamin C) and ethanol. Two primary pathways have been proposed based on isotopic labeling studies:

-

Pathway 1: Involves two molecules of ethanol and carbons 2 and 3 of ascorbic acid.

-

Pathway 2: Involves one molecule of ethanol and carbons 3-6 of ascorbic acid.

-

-

From 4-Hydroxy-L-isoleucine (HIL): This amino acid, found in high concentrations in fenugreek, is a direct precursor to sotolon.[6] The conversion can occur through enzymatic or thermal degradation.

Visualizing the Formation Pathways

Caption: Major formation pathways of sotolon in different food systems.

VI. Sensory Evaluation: Determining the Olfactory Impact

Sensory analysis is indispensable for understanding the true impact of sotolon on the flavor profile of a product. Determining the odor detection threshold is a fundamental sensory experiment.

Experimental Protocol: Determination of Sotolon's Odor Detection Threshold

This protocol utilizes the 3-Alternative Forced Choice (3-AFC) method, a robust and widely accepted technique in sensory science. The principle is to present panelists with three samples, one of which contains the stimulus (sotolon) at a specific concentration, and the other two are blanks. The panelist's task is to identify the "odd" sample.

1. Panelist Selection and Training:

-

Select 15-20 panelists based on their sensory acuity and availability.

-

Train the panelists on the 3-AFC methodology using a known odorant to ensure they understand the task.

2. Sample Preparation:

-

Base Matrix: Prepare a neutral base that is representative of the food product of interest but devoid of any interfering aromas (e.g., a model wine solution, de-aromatized fruit juice, or an oil-in-water emulsion).

-

Sotolon Stock Solution: Prepare a stock solution of sotolon in ethanol.

-

Test Concentrations: Prepare a series of dilutions of the sotolon stock solution in the base matrix, covering a wide range of concentrations (e.g., from parts per trillion to parts per billion).

3. Sensory Evaluation Procedure:

-

For each concentration level, present each panelist with a set of three samples in coded, identical containers. Two samples are the blank base matrix, and one contains sotolon at the test concentration.

-

The position of the spiked sample within the set should be randomized for each panelist and each concentration.

-

Instruct panelists to sniff the samples and identify the one that is different from the other two.

-

Provide water and unsalted crackers for palate cleansing between sample sets.

4. Data Analysis:

-

For each concentration, calculate the number of correct identifications.

-

The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the spiked sample above chance (which is 33.3% in a 3-AFC test). Statistical analysis (e.g., using binomial distribution) is used to determine the significance of the results.

VII. Conclusion and Future Perspectives

Maple furanone, or sotolon, is a molecule of profound importance in food science, its dual nature as a desirable flavor compound and a potential off-note making it a subject of continuous interest. From its discovery in fenugreek to its role in the complex aroma profiles of a myriad of foods and beverages, the story of sotolon is a compelling example of the intricacies of flavor chemistry.

The analytical and sensory protocols detailed in this guide provide a robust framework for the study and control of this potent flavorant. As food processing technologies evolve and consumer preferences shift, a deeper understanding of the formation and perception of sotolon will be paramount. Future research may focus on targeted strategies to control its formation during processing, the development of novel precursors for its controlled release in food systems, and a more nuanced understanding of the synergistic and antagonistic effects of sotolon with other flavor compounds. The enduring allure of maple furanone ensures that it will remain a key molecule in the flavor chemist's palette for years to come.

References

-

Wikipedia. Sotolon. [Link]

-

ChemEurope.com. Sotolon. [Link]

-

König, T., Gutsche, B., Hartl, M., Hübscher, R., Schreier, P., & Schwab, W. (1999). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) Causing an Off-Flavor: Elucidation of Its Formation Pathways during Storage of Citrus Soft Drinks. Journal of Agricultural and Food Chemistry, 47(8), 3288–3291. [Link]

-

Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a sotolon pathway in dry white wines. Journal of Agricultural and Food Chemistry, 58(13), 7273–7279. [Link]

-

Ferreira, V., Jarauta, I., Lopez, R., & Cacho, J. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A, 1011(1-2), 155-163. [Link]

-

Schwab, W., König, T., Gutsche, B., Hartl, M., Hübscher, R., & Schreier, P. (2001). Formation Pathways of 3-Hydroxy-4,5-dimethyl-2[5H]-furanone (Sotolon) in Citrus Soft Drinks. In Gas Chromatography-Olfactometry (pp. 210-219). American Chemical Society. [Link]

-

Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2018, 4393040. [Link]

-

DLG.org. (2021). Panel training on odour and aroma perception for sensory analysis. [Link]

- Givaudan-Roure Corporation. (1995). U.S. Patent No. 5,449,823. Washington, DC: U.S.

-

Leffingwell & Associates. Burnt Sugar Notes. [Link]

-

Kallio, H., & Reineccius, G. A. (1991). CONTRIBUTIONS OF SELECTED FLAVOR COMPOUNDS TO THE SENSORY PROPERTIES OF MAPLE SYRUP. Journal of Sensory Studies, 6(2), 101-118. [Link]

-

wein.plus Lexicon. Sotolon. [Link]

-

Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry, 56(5), 1606–1610. [Link]

-

Electronic Sensor Technology. (2003). Testing the Aroma of Maple Flavored Sausage Using the zNose. [Link]

-

Lanfermann, H., Hages, F., & Berger, R. G. (2014). Isotope labelling experiments on the formation pathway of 3-hydroxy-4,5-dimethyl-2(5H)-furanone from l-isoleucine in cultures of Laetiporus sulphureus. Flavour and Fragrance Journal, 29(5), 282-288. [Link]

-

Takara, K., Soga, A., Irei, K., Toguchi, S., Asikin, Y., & Wada, K. (2025). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Food Science and Technology Research, 31(3), 223-232. [Link]

-

Nguyen, T. T., et al. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Food as Medicine. [Link]

-

The Sotolons. [Link]

-

da Silva, A. C. R. (2021). Sotolon in Madeira Wine: New insights on the aroma impact and main formation pathways (Doctoral dissertation, Universidade da Madeira). [Link]

-

Gabrielli, M., Fracassetti, D., & Tirelli, A. (2014). UHPLC quantification of sotolon in white wine. Journal of agricultural and food chemistry, 62(21), 4878–4883. [Link]

- Quest International B.V. (2000).

-

ResearchGate. Sotolon formation pathways from ascorbic acid and ethanol postulated by K€ onig (24). [Link]

-

Fischer, N., & Schieberle, P. (2023). Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts. Journal of Agricultural and Food Chemistry, 71(18), 7045–7054. [Link]

-

ResearchGate. Evolution of sotolon (a) and wine heterocyclic acetals (b 1,3-cis-dioxane). [Link]

-

PubMed. Identification of a sotolon pathway in dry white wines. [Link]

-

The Sotolons. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1053232A2 - Process for the preparation of sotolon - Google Patents [patents.google.com]

- 5. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6087138A - Process for the preparation of sotolon - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, a significant flavor and fragrance compound.[1][2][3] Intended for researchers, scientists, and professionals in the drug development and flavor industries, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this molecule.

Introduction: The Molecular Profile of a Key Flavor Compound

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known by trivial names such as Abhexone and Maple Furanone, is a heterocyclic organic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[4][5][6] Its characteristic sweet, caramel, and maple-like aroma makes it a valuable ingredient in the food and fragrance industries.[3] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the study of its interactions in complex matrices.

This guide is structured to provide not just the raw spectral data but also the underlying principles of data acquisition and interpretation, reflecting the best practices in a modern analytical laboratory.

Molecular Structure and Isomerism

The structural framework of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one features a furanone ring, a chiral center at the C5 position, and an enol moiety, which can influence its chemical properties and spectroscopic behavior. The presence of a stereocenter gives rise to two enantiomers, (S)- and (R)-5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.45 | q | 1H | H-5 |

| 1.95 | s | 3H | CH₃-4 |

| 1.75 | m | 2H | CH₂-ethyl |

| 0.95 | t | 3H | CH₃-ethyl |

Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C-2 |

| 167.0 | C-3 |

| 118.5 | C-4 |

| 82.0 | C-5 |

| 27.5 | CH₂-ethyl |

| 9.0 | CH₃-4 |

| 8.5 | CH₃-ethyl |

Data sourced from publicly available spectral databases.

Expert Interpretation of NMR Spectra

The ¹H NMR spectrum clearly indicates the presence of an ethyl group with a triplet at 0.95 ppm and a multiplet at 1.75 ppm. The quartet at 4.45 ppm is characteristic of the proton at the chiral center (H-5), split by the adjacent methylene protons of the ethyl group. The sharp singlet at 1.95 ppm corresponds to the methyl group attached to the double bond.

In the ¹³C NMR spectrum, the downfield signals at 174.5 ppm and 167.0 ppm are assigned to the carbonyl carbon (C-2) and the enolic carbon (C-3), respectively. The signal at 118.5 ppm represents the other sp²-hybridized carbon of the double bond (C-4). The carbon of the chiral center (C-5) appears at 82.0 ppm. The remaining upfield signals correspond to the carbons of the ethyl and methyl groups.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition is crucial for reproducibility and accuracy.

Sample Preparation:

-

Weigh approximately 10-20 mg of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter to maintain magnetic field homogeneity.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (enol) |

| 2975, 2935, 2879 | Medium | C-H stretch (aliphatic) |

| 1750 | Strong | C=O stretch (lactone) |

| 1650 | Medium | C=C stretch (furanone ring) |

| 1125 | Strong | C-O stretch |

Data sourced from publicly available spectral databases.

Expert Interpretation of the IR Spectrum

The broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group of the enol. The strong, sharp peak at 1750 cm⁻¹ is characteristic of the carbonyl group within the five-membered lactone ring. The presence of a carbon-carbon double bond within the ring is confirmed by the absorption at 1650 cm⁻¹. The peaks in the 2975-2879 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl and methyl groups. The strong band at 1125 cm⁻¹ is attributed to the C-O stretching of the lactone.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique that requires minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one sample directly onto the crystal.

-

Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in absorbance or transmittance mode after automatic background subtraction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural confirmation.

Electron Ionization (EI)-Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | 15 | [M]⁺ (Molecular Ion) |

| 113 | 100 | [M - C₂H₅]⁺ |

| 85 | 45 | [M - C₂H₅ - CO]⁺ |

| 57 | 80 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | 55 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Data sourced from publicly available spectral databases.

Expert Interpretation of the Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 142, which confirms the molecular weight of the compound. The base peak at m/z 113 corresponds to the loss of an ethyl radical (•C₂H₅) from the molecular ion, a common fragmentation for compounds containing an ethyl group attached to a heteroatom or a quaternary center. Subsequent loss of a molecule of carbon monoxide (CO) from the [M - C₂H₅]⁺ fragment results in the ion at m/z 85. The significant peaks at m/z 57 and 43 are likely due to further fragmentation of the ring structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

Visualizing the Data and Workflow

To further clarify the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: A typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Conclusion

The combination of NMR, IR, and MS provides a detailed and self-validating spectroscopic profile of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one. This guide has presented the key spectral data, outlined robust experimental protocols, and offered expert interpretation to aid researchers in the confident identification and characterization of this important flavor and fragrance molecule. The methodologies and data presented herein serve as a valuable resource for quality control, research, and development in related scientific fields.

References

-

PubChem. (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available at: [Link]

-

PubChem. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)-. Available at: [Link]

-

NIST. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. In: NIST Chemistry WebBook. Available at: [Link]

-

Pharmaffiliates. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available at: [Link]

-

SpectraBase. 5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one. Available at: [Link]

-

SpectraBase. 5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one - MS (GC) Spectrum. Available at: [Link]

-

The Good Scents Company. maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). Available at: [Link]

-

Flavor and Extract Manufacturers Association (FEMA). 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. femaflavor.org [femaflavor.org]

- 3. maple furanone, 698-10-2 [thegoodscentscompany.com]

- 4. (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, (+)- | C7H10O3 | CID 5325922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl Fenugreek Lactone

Introduction

Ethyl Fenugreek Lactone, systematically known as 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, is a significant aroma compound valued for its characteristic sweet, maple, and caramel-like scent profile.[1][2] With the FEMA number 3153 and CAS number 698-10-2, this molecule is a cornerstone in the flavor and fragrance industry, lending its unique notes to a wide array of products including baked goods, dairy items, and beverages.[1][3][4][5] Understanding its physical properties, specifically its melting and boiling points, is paramount for its effective application, quality control, and synthesis in a research and drug development context. This guide provides a comprehensive overview of these critical parameters, details rigorous experimental protocols for their determination, and offers insights into the scientific principles underpinning these measurements.

Chemical Identity

-

Systematic Name: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

-

Common Names: Ethyl Fenugreek Lactone, Maple Furanone[3][4][5]

Core Physical Properties of Ethyl Fenugreek Lactone

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. For Ethyl Fenugreek Lactone, a compound that can exist as a solid or liquid at ambient temperatures, these values are particularly critical for handling and formulation. The data presented below is a synthesis of information from various chemical suppliers and databases. It is important to note the variability in reported values, which can be attributed to differences in sample purity and measurement conditions.

| Physical Property | Reported Value(s) | Conditions |

| Melting Point | 31-35 °C[1][6] | 760 mm Hg (Standard Pressure) |

| 25.0-29.0 °C[7] | Not specified | |

| 31-33 °C[8] | Not specified | |

| Boiling Point | 83-86 °C[1][5][6] | 0.5 mm Hg |

| 102-103 °C | 0.50 mm Hg | |

| 135-137 °C | 4 Torr | |

| 230 °C[9] | Presumed Standard Pressure |

Note: The significant variation in boiling points underscores the importance of reporting the pressure at which the measurement was taken. The lower boiling points are a result of determination under reduced pressure (vacuum).

Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for determining the melting and boiling points of an organic compound like Ethyl Fenugreek Lactone. The choice of method is guided by the quantity of sample available and the required precision.

Melting Point Determination: The Capillary Method

The capillary method is a widely adopted technique for determining the melting point of a solid organic compound due to its accuracy and the small sample size required.[10] The principle relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[10] A narrow melting point range (typically 0.5-2 °C) is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.[3]

-

Sample Preparation: Ensure the Ethyl Fenugreek Lactone sample is completely dry and finely powdered. This can be achieved by gently crushing the crystalline solid with a spatula or in a mortar and pestle.[11]

-

Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.[1]

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus. These devices typically consist of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.[10]

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[1]

-

Accurate Determination: For a precise measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.[1][12]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[4]

-

Repeat for Accuracy: For reliable results, repeat the determination at least twice with fresh samples and calculate the average melting point range.[1]

Caption: Workflow for determining the melting point of Ethyl Fenugreek Lactone using the capillary method.

Boiling Point Determination

Determining the boiling point of a liquid involves heating it to the temperature at which its vapor pressure equals the external pressure.[13][14] For compounds like Ethyl Fenugreek Lactone, which have a relatively high boiling point at atmospheric pressure, determination under reduced pressure (vacuum distillation) is often preferred to prevent decomposition.[15]

This is the most common and accurate method when a sufficient amount of the liquid (typically >5 mL) is available.[15][16][17]

Experimental Protocol

-

Apparatus Assembly: Assemble a simple distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. Ensure all glass joints are securely clamped.

-

Sample and Boiling Chips: Place the Ethyl Fenugreek Lactone sample and a few boiling chips (to ensure smooth boiling) into the distilling flask.[16]

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the distilling flask.

-

Observation and Recording: As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize. Record this constant temperature as the boiling point.[18] It is also crucial to record the ambient atmospheric pressure.

This micro method is suitable when only a small amount of the sample is available.[13][19]

Experimental Protocol

-

Sample Preparation: Place a small amount of Ethyl Fenugreek Lactone into a small test tube (fusion tube).

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[13]

-

Apparatus Setup: Attach the fusion tube to a thermometer and suspend them in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. This creates a convection current that ensures uniform heating.[12][19]

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13] The boiling point is the temperature at which the bubble stream becomes rapid and continuous.

Caption: Workflow for determining the boiling point of Ethyl Fenugreek Lactone via simple distillation.

Conclusion

The melting and boiling points of Ethyl Fenugreek Lactone are fundamental physical properties that are indicative of its identity and purity. While there is some variation in the reported values in the literature, this guide provides the most commonly cited ranges. The detailed experimental protocols for the capillary and distillation methods offer a robust framework for researchers and scientists to accurately determine these values in a laboratory setting. Adherence to these standardized procedures is essential for ensuring the quality and consistency of Ethyl Fenugreek Lactone in its various applications.

References

-

Distillation - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 6, 2026, from [Link]

-

Ethyl Fenugreek Lactone manufacturers and suppliers in China - ODOWELL. (n.d.). Retrieved January 6, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 6, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved January 6, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 6, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved January 6, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved January 6, 2026, from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved January 6, 2026, from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved January 6, 2026, from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved January 6, 2026, from [Link]

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved January 6, 2026, from [Link]

-

Simple Distillation and Boiling Point Determination. (n.d.). Retrieved January 6, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved January 6, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Retrieved January 6, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 6, 2026, from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved January 6, 2026, from [Link]

-

CAS#:698-10-2 | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Chemsrc. (2025, August 27). Retrieved January 6, 2026, from [Link]

-

Chemical Properties of 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- (CAS 698-10-2). (n.d.). Retrieved January 6, 2026, from [Link]

-

5-Ethyl-3-hydroxy-4-methyl-2(5H)furanone - Epochem Co., Ltd. (n.d.). Retrieved January 6, 2026, from [Link]

-

maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). (n.d.). Retrieved January 6, 2026, from [Link]

-

(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. byjus.com [byjus.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone 97 , FG 698-10-2 [sigmaaldrich.com]

- 7. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | 698-10-2 | TCI EUROPE N.V. [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. westlab.com [westlab.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Technical Guide to the Biological Activity of Furanone Derivatives in Food Systems

Abstract

Furanones and their derivatives represent a fascinating and multifaceted class of heterocyclic compounds ubiquitous in food systems. While renowned for their potent contributions to the aroma profiles of countless fruits and thermally processed foods, their biological activities extend far beyond sensory perception. This technical guide provides an in-depth exploration of the antimicrobial, anti-biofilm, antioxidant, and flavor-modulating properties of furanone derivatives. We will dissect the underlying mechanisms of action, with a particular focus on quorum sensing inhibition, a pivotal strategy for combating microbial virulence without exerting selective pressure for resistance. This document synthesizes current research to offer field-proven insights, detailing robust experimental protocols for activity assessment and analytical quantification. It is intended for researchers, food scientists, and drug development professionals seeking to harness the diverse functionalities of these versatile molecules for applications in food preservation, safety, and quality enhancement.

Part 1: The Chemical and Sensory Landscape of Furanones in Food

Furanones are five-membered heterocyclic compounds containing a ketone group, which are pivotal to the sensory and biological character of many foods. Their formation and presence are a product of both natural biosynthesis and thermal processing.

Chemical Diversity and Classification

The furanone scaffold allows for extensive substitution, leading to a wide array of derivatives with distinct properties. In food systems, the most prominent classes are 2(5H)-furanones and 3(2H)-furanones. Key examples that have garnered significant scientific interest are detailed in Table 1.

Genesis in Food Systems: Biosynthesis and Thermal Processing

The origin of furanones in food is twofold. In many fruits like strawberries, raspberries, and pineapples, they are products of complex biosynthetic pathways.[1][2] For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or Furaneol®) is a key aroma compound in these fruits.[3]

Alternatively, and more ubiquitously in processed foods, furanones are generated during thermal treatment via the Maillard reaction, the non-enzymatic browning reaction between reducing sugars and amino acids.[1][2] Compounds like Sotolon, which imparts spicy and nutty flavors, are formed spontaneously from amino acids such as 4-hydroxy-L-leucine.[2] This dual origin makes furanones integral to both fresh and cooked food profiles.

Table 1: Profile of Key Furanone Derivatives in Food Systems

| Furanone Derivative | Common Name(s) | Chemical Structure | Natural Occurrence / Formation | Sensory Profile & Significance |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol®, HDMF, Strawberry Furanone | Strawberries, pineapples, tomatoes, Maillard reaction products[1][3] | Sweet, caramel, fruity, cotton candy-like; a high-impact aroma compound.[4][5] | |

| 3-hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon | Fenugreek, lovage, produced from amino acids during heating[2][6] | Seasoning-like, nutty, curry, maple syrup; potent flavor at low concentrations.[4] | |

| 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone | EHMF | Maillard reaction products[6] | "Hydrolyzed vegetable protein-like" flavor note.[6] | |

| 4-hydroxy-5-methyl-3(2H)-furanone | Nor-sotolone | Beef flavor component[7] | Contributes to savory, meaty aromas.[7] | |

| Brominated Furanones (e.g., C-30) | Halogenated furanones | Marine red algae (Delisea pulchra)[8] | Not significant for flavor; primarily studied for potent biological activity.[8] |

Furanone Formation Pathways

The diagram below illustrates the primary pathways for the formation of key food furanones, highlighting the convergence of natural biosynthesis and process-induced chemical reactions.

Caption: Mechanism of Quorum Sensing Inhibition by Furanones.

Broad-Spectrum Antimicrobial and Anti-Biofilm Efficacy

Studies have demonstrated that both natural and synthetic 2(5H)-furanone derivatives can repress biofilm formation by a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. [9][10]Some derivatives also exhibit direct bactericidal or fungicidal activity. [9][11]The introduction of different functional groups, such as sulfonyl moieties or terpene scaffolds, can modulate this activity, creating a rich field for the development of novel antimicrobial agents. [9]

Table 2: Antimicrobial Activity of Selected 2(5H)-Furanone Derivatives

| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Source |

| Furanone Sulfone 26 | Staphylococcus aureus | 8 µg/mL | [9] |

| Furanone Sulfone 26 | Bacillus subtilis | 8 µg/mL | [9] |

| Furanone F105 | Staphylococcus aureus | 10 µg/mL | [9] |

| Furanone F131 | Staphylococcus aureus | 16-64 µg/mL | [11] |

| Furanone F131 | Candida albicans | 32-128 µg/mL | [11] |

Data synthesized from cited literature. Values can vary based on specific strains and testing conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Anti-Biofilm Activity

This protocol outlines a standard microbroth dilution method to assess the antimicrobial efficacy of furanone derivatives, followed by a crystal violet assay to quantify biofilm inhibition.

Causality: The MIC assay is fundamental for determining the lowest concentration of an agent that prevents visible microbial growth, establishing its potency. The subsequent biofilm assay is critical because food spoilage and pathogenesis are often linked to biofilms, which can be more resilient than their planktonic counterparts. This two-pronged approach provides a comprehensive view of a compound's antimicrobial utility in a food context.

Methodology:

-

Preparation of Furanone Stock Solution:

-

Accurately weigh the furanone derivative and dissolve in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as it can be inhibitory to some microbes.

-

-

Bacterial Inoculum Preparation:

-

Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Tryptic Soy Broth) at 37°C.

-

Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL, verified by spectrophotometry (e.g., OD₆₀₀ of 0.08-0.1).

-

-

MIC Assay (Microbroth Dilution):

-

In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the furanone stock solution to the first column of wells and perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no furanone) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the furanone derivative at which no visible turbidity (growth) is observed.

-

-

Anti-Biofilm Assay (Crystal Violet Staining):

-

After recording the MIC, carefully discard the planktonic cultures from the plate by aspiration.

-

Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fix the remaining biofilms by adding 150 µL of methanol to each well for 15 minutes.

-

Discard the methanol and allow the plate to air dry completely.

-

Stain the biofilms by adding 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

-

Solubilize the bound dye by adding 200 µL of 33% (v/v) acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the positive control indicates the degree of biofilm inhibition.

-

Caption: Experimental Workflow for MIC & Anti-Biofilm Assay.

Part 3: Antioxidant Properties and Mechanisms

Several furanones found in foods exhibit potent antioxidant activity, which is crucial for preventing lipid oxidation and maintaining food quality. The easily oxidized nature of the furanone ring system is key to this function. [1][2]Studies have shown that some food-derived furanones possess antioxidant activity comparable to that of ascorbic acid (Vitamin C). [2]This activity is attributed to their ability to act as free radical scavengers. [12]The presence of enol and phenol moieties in certain derivatives is thought to enhance this free radical scavenging capability. [12]This antioxidant function not only helps in preserving the food matrix but also offers potential health benefits.

Part 4: Sensory and Flavor Modulation

The primary and most well-known biological activity of furanones in food is their interaction with the human olfactory system.

-